molecular formula C18H23NO B11847681 1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline CAS No. 38969-64-1

1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline

Cat. No.: B11847681
CAS No.: 38969-64-1
M. Wt: 269.4 g/mol
InChI Key: CAJAUKQJTHOSNO-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline typically involves multiple stepsThe reaction conditions often involve the use of organolithium reagents, which are known for their high reactivity and ability to form carbon-carbon bonds under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups, such as boronic esters, can facilitate the selective functionalization of the molecule .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .

Scientific Research Applications

1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its isoquinoline core and methoxybenzyl group make it a versatile compound in various fields of research and industry.

Properties

CAS No.

38969-64-1

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-methyl-5,6,7,8-tetrahydro-1H-isoquinoline

InChI

InChI=1S/C18H23NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-12,18H,3-6,13H2,1-2H3

InChI Key

CAJAUKQJTHOSNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1CC3=CC=C(C=C3)OC)CCCC2

Origin of Product

United States

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